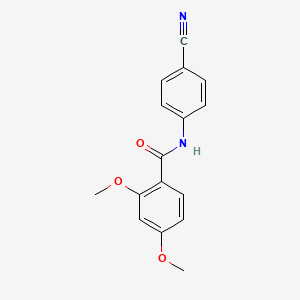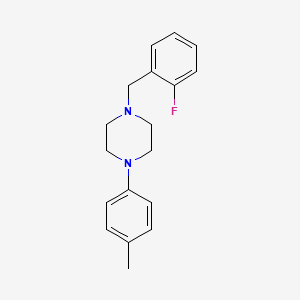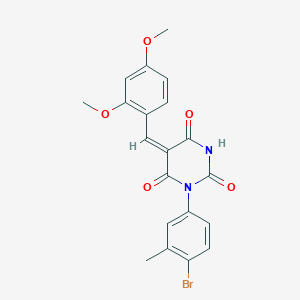![molecular formula C21H19ClO3 B4964533 3-benzyl-7-[(2-chloro-2-propen-1-yl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B4964533.png)
3-benzyl-7-[(2-chloro-2-propen-1-yl)oxy]-4,8-dimethyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-7-[(2-chloro-2-propen-1-yl)oxy]-4,8-dimethyl-2H-chromen-2-one is a synthetic compound that belongs to the class of flavonoids. It has been extensively studied for its potential applications in scientific research. The compound has a unique chemical structure that makes it an interesting subject of research.
Mécanisme D'action
The mechanism of action of 3-benzyl-7-[(2-chloro-2-propen-1-yl)oxy]-4,8-dimethyl-2H-chromen-2-one is not fully understood. However, it is believed that the compound exerts its biological effects by modulating various signaling pathways in the body. For example, it has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to scavenge free radicals and protect cells from oxidative damage. In addition, it has been shown to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-benzyl-7-[(2-chloro-2-propen-1-yl)oxy]-4,8-dimethyl-2H-chromen-2-one in lab experiments is its high potency. The compound has been found to exhibit biological activity at very low concentrations, making it an ideal candidate for use in cell-based assays. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on 3-benzyl-7-[(2-chloro-2-propen-1-yl)oxy]-4,8-dimethyl-2H-chromen-2-one. One area of interest is the development of new synthetic methods for the compound that are more efficient and cost-effective. Another area of research is the exploration of the compound's potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify its molecular targets in the body.
Méthodes De Synthèse
The synthesis of 3-benzyl-7-[(2-chloro-2-propen-1-yl)oxy]-4,8-dimethyl-2H-chromen-2-one is a complex process that involves several steps. The most common method of synthesis involves the reaction of 3-benzyl-4,8-dimethyl-2H-chromen-2-one with 2-chloro-2-propen-1-ol in the presence of a catalyst. The reaction is carried out under controlled conditions of temperature and pressure to ensure high yield and purity of the product.
Applications De Recherche Scientifique
3-benzyl-7-[(2-chloro-2-propen-1-yl)oxy]-4,8-dimethyl-2H-chromen-2-one has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-benzyl-7-(2-chloroprop-2-enoxy)-4,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO3/c1-13(22)12-24-19-10-9-17-14(2)18(11-16-7-5-4-6-8-16)21(23)25-20(17)15(19)3/h4-10H,1,11-12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRHNBLCUXDKRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=C)Cl)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[({2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4964454.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4964460.png)


![3-chloro-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4964478.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4964489.png)


![1-{[2-methoxy-5-(4-nitrobenzoyl)phenyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B4964522.png)
![3-chloro-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4964541.png)
![2,3,3-trichloro-2-propen-1-yl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4964543.png)
![tetramethyl 5',5',9'-trimethyl-6'-(4-methylbenzoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B4964551.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chloro-4-methoxybenzamide](/img/structure/B4964558.png)
![1-[1-(2-methoxybenzyl)-4-piperidinyl]-4-methylpiperazine oxalate](/img/structure/B4964559.png)